3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one

Beschreibung

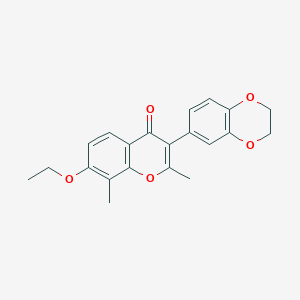

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one (molecular formula: C₂₁H₂₀O₅) is a chromen-4-one derivative fused with a 1,4-benzodioxin moiety. Its structure features a 7-ethoxy group, 2,8-dimethyl substituents, and a 2,3-dihydro-1,4-benzodioxin ring system (Figure 1). The compound has a molecular weight of 352.38 g/mol (monoisotopic mass: 352.13162) and a predicted collision cross-section (CCS) of 181.0 Ų for the [M+H]+ adduct .

Key structural identifiers include:

- SMILES: CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4)C

- InChIKey: PRADBILYCPRLJQ-UHFFFAOYSA-N

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-23-16-8-6-15-20(22)19(13(3)26-21(15)12(16)2)14-5-7-17-18(11-14)25-10-9-24-17/h5-8,11H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRADBILYCPRLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 2,3-Dihydro-1,4-benzodioxin Moiety: This step involves the cyclization of a catechol derivative with

Biologische Aktivität

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromone core fused with a benzodioxin moiety. The molecular formula is , and its structural representation can be summarized as follows:

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety enhances the electron-donating ability of the chromone nucleus, contributing to its ability to scavenge free radicals. A study demonstrated that derivatives of chromones can inhibit lipid peroxidation in cellular models, suggesting their potential in preventing oxidative stress-related diseases .

Anticancer Activity

Chromone derivatives have been widely studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:

- Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage models. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Interaction with Cell Signaling Pathways : It modulates various signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced apoptosis in cancer cells .

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, it mitigates oxidative damage within cells .

Case Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of the chromenone structure exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that related compounds effectively targeted cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study:

In a controlled study involving MCF-7 cells, treatment with a derivative of this compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with cannabinoid receptors. Research has highlighted its potential as a selective agonist for the CB2 receptor, which plays a crucial role in mediating anti-inflammatory responses without psychotropic effects .

Case Study:

A study assessed the efficacy of this compound in a murine model of inflammatory pain. Results indicated a significant decrease in paw edema and pain scores compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of this compound. It has been shown to provide protection against neuronal cell death induced by oxidative stress and excitotoxicity.

Case Study:

In vitro studies demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of neurodegenerative diseases . The protective effects were linked to the modulation of signaling pathways involved in cell survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one can be contextualized against related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzodioxin-Chromenone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 7-ethoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs (e.g., 7-hydroxy derivatives in ), which are prone to glucuronidation .

Scaffold Hopping and Immunomodulation: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold (structurally related to the target compound) demonstrated high PD-1/PD-L1 inhibitory activity in immunomodulation studies, even when trained models excluded similar scaffolds . This suggests the benzodioxin-chromenone framework has inherent relevance in immune checkpoint modulation.

Antihepatotoxic Activity: Flavonoid-dioxane hybrids (e.g., 3',4'-dioxino flavones) showed antihepatotoxic effects comparable to silymarin, a known hepatoprotective agent . The target compound’s benzodioxin moiety may confer similar protective mechanisms against oxidative liver damage.

Synthetic Accessibility :

- Derivatives with piperidinylmethyl or azepanylmethyl groups (e.g., ) require multi-step synthesis involving Mannich reactions or reductive amination, whereas the target compound’s ethoxy and methyl groups simplify synthetic routes (e.g., nucleophilic substitution or Friedel-Crafts alkylation) .

Q & A

Q. What are the standard methods for synthesizing 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one?

A common approach involves multi-step organic synthesis, including cyclization and functional group substitution. For example, Mannich reactions (using formaldehyde and dimethylamine) or Friedel-Crafts alkylation can introduce the benzodioxin moiety to the chromen-4-one core . Purification typically employs column chromatography with gradient elution (e.g., ethyl acetate/hexane), followed by recrystallization in ethanol. Reaction progress is monitored via TLC and confirmed by NMR .

Q. How is the compound characterized for structural validation?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and aromatic proton coupling patterns. For example, the ethoxy group (-OCH2CH3) shows a triplet at ~1.3 ppm and a quartet at ~4.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., m/z = 380.36 for C22H20O5) .

- HPLC : Purity assessment using C18 columns with UV detection at λ = 254–280 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is lipophilic, with limited solubility in water but good solubility in DMSO, ethanol, and dichloromethane. Stability studies (via HPLC) suggest degradation under prolonged UV exposure or alkaline conditions (pH > 9). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in different assay systems?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies:

Q. What experimental designs are optimal for studying environmental fate and biodegradation?

Q. How can computational modeling predict interactions between this compound and biological targets?

Q. What strategies resolve low solubility in in vivo studies?

Q. How to analyze stability under oxidative or photolytic stress?

- Forced degradation studies : Expose to 3% H2O2 (oxidative) or 5000 lux light (photolytic) for 24–72 hours. Monitor degradation products via LC-MS/MS .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying temperatures .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Molecular weight | 380.36 g/mol (C22H20O5) | |

| logP | ~3.2 (HPLC-derived) | |

| UV λmax | 278 nm (ethanol) | |

| Solubility in DMSO | >50 mg/mL |

Q. Table 2. Common Degradation Pathways

| Stress Condition | Major Degradants | Analytical Method |

|---|---|---|

| Acidic (pH 3) | Ethoxy group hydrolysis | HPLC-UV/ESI-MS |

| Alkaline (pH 10) | Chromenone ring opening | NMR/HPLC |

| Photolytic | Benzodioxin dimerization | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.